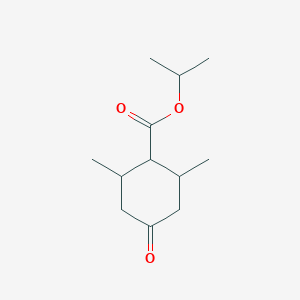
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to an ethanone moiety, which is further linked to a methylsulfanylpyrimidinyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Chlorophenyl Group: This can be achieved through the chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized from urea and an appropriate β-dicarbonyl compound through a condensation reaction.
Coupling Reaction: The chlorophenyl group is then coupled with the pyrimidinyl group using a suitable coupling agent such as a palladium catalyst under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
4-Chloroacetophenone: Similar in structure but lacks the pyrimidinyl group.
2-Methylsulfanylpyrimidin-4-ylmethanone: Similar but lacks the chlorophenyl group.
1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar but without the methylsulfanyl group.
Uniqueness: 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is unique due to the combination of the chlorophenyl and methylsulfanylpyrimidinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H11ClN2OS |
|---|---|
分子量 |
278.76 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-15-7-6-11(16-13)8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI 键 |
XPMVEGFWYGRUGI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

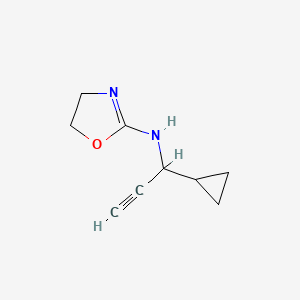
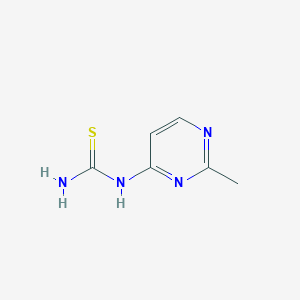
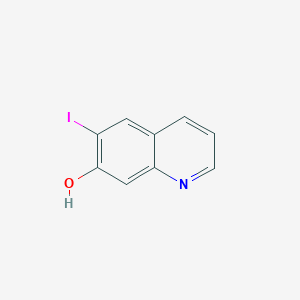
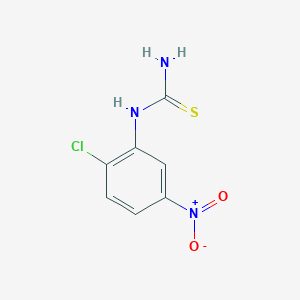
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
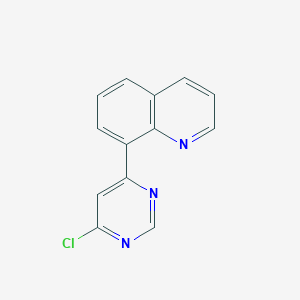
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
